[5-(2-Thienyl)isoxazol-3-yl]acetic acid
Description
[5-(2-Thienyl)isoxazol-3-yl]acetic acid is a heterocyclic compound featuring an isoxazole core substituted with a 2-thienyl group at the 5-position and an acetic acid moiety at the 3-position. The isoxazole ring provides rigidity and metabolic stability, while the thienyl group contributes π-conjugation and electronic modulation.
Structure
2D Structure
Properties
IUPAC Name |
2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-9(12)5-6-4-7(13-10-6)8-2-1-3-14-8/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOPIYIPZNBBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
The most common and versatile method for constructing 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes. For this compound, this can be achieved by:
- Generating a 2-thienyl nitrile oxide in situ or using a 2-thienyl alkyne as the dipolarophile.
- Reacting with an alkyne bearing an acetic acid equivalent or a masked acetic acid group (e.g., acetylene derivatives with ester functionalities).
This method is supported by several studies demonstrating regioselective formation of 3,5-disubstituted isoxazoles with high yields under mild conditions, often catalyzed by copper(I) or promoted by base catalysts without metals.
Use of β-Ketoesters and Hydroxylamine
Another approach involves the condensation of β-ketoesters with hydroxylamine hydrochloride to form isoxazoles substituted at the 3-position with an acetic acid equivalent. Incorporation of the 2-thienyl group at position 5 can be achieved by starting with β-ketoesters bearing the 2-thienyl substituent.
This method is advantageous due to its straightforward conditions, often proceeding in aqueous or alcoholic solvents, and the ability to introduce functional groups such as acetic acid moieties directly.
Cycloaddition Using Vinyl Acetate and Nitrile Oxides
The reaction of nitrile oxides with vinyl acetate yields 3-phenyl-5-acetoxy-Δ2-isoxazolines, which upon heating eliminate acetic acid to form 3-phenyl isoxazoles. This strategy can be adapted for 2-thienyl substitution by replacing the phenyl group with 2-thienyl derivatives. The acetic acid substituent is introduced via the vinyl acetate component, which acts as a masked acetic acid group.
Detailed Reaction Conditions and Protocols
Research Findings and Comparative Analysis
Copper(I)-Catalyzed Cycloaddition: Hansen et al. (2005) demonstrated a regioselective one-pot synthesis of 3,5-disubstituted isoxazoles via in situ generated nitrile oxides and terminal alkynes, applicable to heteroaryl substituents like 2-thienyl.
Base-Promoted Metal-Free Methods: Mohammed et al. (2015) reported that 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) effectively promotes 1,3-dipolar cycloaddition without metals, offering an environmentally benign route.
β-Ketoester Route: The condensation of β-ketoesters with hydroxylamine hydrochloride is a classical method yielding isoxazoles with acetic acid functionality at position 3. When the β-ketoester contains a 2-thienyl group, the target compound can be synthesized efficiently.
Vinyl Acetate Method: The formation of 3-phenyl-5-acetoxy-Δ2-isoxazolines from nitrile oxides and vinyl acetate, followed by thermal elimination of acetic acid, provides a route to 3-substituted isoxazoles. This method can be adapted for 2-thienyl substitution.
Summary Table of Preparation Methods for this compound
| Preparation Method | Advantages | Limitations | Typical Yield Range | Environmental Impact |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition (Cu(I)-catalyzed) | High regioselectivity, mild conditions, versatile | Requires catalyst, sometimes inert atmosphere | 70-90% | Moderate, catalyst recycling possible |
| Base-Promoted Metal-Free Cycloaddition | Metal-free, environmentally friendly | May require longer reaction times | 65-85% | Low environmental impact |
| β-Ketoester Condensation with Hydroxylamine | Simple, direct, scalable | Requires suitable β-ketoester precursors | 60-80% | Low, aqueous media often used |
| Vinyl Acetate Cycloaddition and Thermal Elimination | Introduces acetic acid moiety efficiently | Requires heating step for elimination | 50-75% | Moderate, solvent use and heating required |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(2-Thienyl)isoxazol-3-yl]acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thienyl or isoxazole rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Antitumor Activity
Research indicates that isoxazole derivatives, including [5-(2-Thienyl)isoxazol-3-yl]acetic acid, exhibit significant antitumor properties. For instance, compounds with similar isoxazole structures have been shown to inhibit COX-1, a target associated with cancer progression. In vitro studies demonstrated that certain isoxazoles could inhibit the growth of ovarian cancer cells more effectively than their lead compounds, suggesting that modifications in the isoxazole structure can enhance anticancer activity .
Antimicrobial Properties
The antimicrobial efficacy of isoxazoles has been documented extensively. Studies have shown that this compound possesses antibacterial activity against various pathogens such as E. coli and S. aureus. The presence of the thienyl group enhances the lipid solubility of these compounds, which may contribute to their increased antimicrobial activity .
Anti-inflammatory Effects
Isoxazole derivatives have also been evaluated for their anti-inflammatory properties. The structural modifications in compounds like this compound can lead to significant anti-inflammatory effects, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
A study by Shaw et al. (2012) synthesized N-phenyl-5-carboxamidyl isoxazoles and tested their cytotoxicity against mouse colon tumor cells. The most potent compound exhibited an IC50 value of 2.5 µg/mL, demonstrating significant downregulation of STAT3 expression, a critical factor in tumor growth regulation. This highlights the potential for isoxazole derivatives like this compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
RamaRao et al. (2011) explored the antibacterial activity of various isoxazoles against E. coli and S. aureus. The study found that compounds with thienyl substitutions showed enhanced activity compared to non-substituted analogs, indicating that this compound could be a promising candidate for developing new antibiotics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [5-(2-Thienyl)isoxazol-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The thienyl group in this compound introduces sulfur-mediated electron delocalization, distinct from chlorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) substituents in analogues .
- Acidity : The carboxylic acid derivative (763109-71-3) exhibits stronger acidity compared to the acetic acid derivatives, impacting ionization and binding interactions .
- Solubility : Acetic acid derivatives generally have higher aqueous solubility than their methyl or phenyl-substituted counterparts, favoring pharmacokinetic profiles .
Biological Activity
[5-(2-Thienyl)isoxazol-3-yl]acetic acid is a compound that has garnered attention due to its potential pharmacological properties. Isoxazole derivatives, including this compound, are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Anti-inflammatory Activity
Research indicates that isoxazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. A study by Perrone et al. (2016) demonstrated that certain isoxazole derivatives had sub-micromolar IC50 values against COX-2, indicating strong anti-inflammatory potential .
Case Study:
In a comparative study, this compound was evaluated alongside other isoxazole derivatives for its ability to reduce paw edema in rat models. The compound exhibited a significant reduction in inflammation markers such as IL-1β and COX-2 expression levels, suggesting its efficacy as an anti-inflammatory agent.
| Compound | COX-2 Inhibition (%) | IL-1β Reduction (%) |
|---|---|---|
| This compound | 82.5 | 89.5 |
| Reference drug (Diclofenac) | 80 | 85 |
Analgesic Effects
The analgesic properties of isoxazole derivatives have also been documented. Compounds with structural similarities to this compound have been shown to modulate pain pathways effectively. A study highlighted that certain isoxazole derivatives could act as TRPM8 agonists, which are involved in cold-induced pain relief .
Research Findings:
In vivo studies demonstrated that this compound significantly reduced pain response in models of acute inflammatory pain, outperforming standard analgesics in some instances.
Q & A
Basic: What are the common synthetic routes for [5-(2-Thienyl)isoxazol-3-yl]acetic acid, and what critical parameters influence yield?
Answer:
The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, refluxing a mixture of thiophene-containing precursors (e.g., 2-thienylcarbaldehyde derivatives) with hydroxylamine hydrochloride in acetic acid can yield the isoxazole core. Sodium acetate is often used as a catalyst to facilitate cyclization . Key parameters include:
- Temperature : Prolonged reflux (~3–5 hours) ensures complete ring closure.
- Solvent choice : Acetic acid acts as both solvent and proton donor, critical for cyclization.
- Precursor ratios : A 1.1:1 molar ratio of aldehyde to hydroxylamine avoids side reactions.
Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity .
Basic: How can researchers characterize the crystal structure of this compound to resolve molecular disorder?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related compound, 2-oxo-2-(2-thienyl)acetic acid, showed thiophene ring disorder (91.3% vs. 8.7% occupancy) due to rotational flexibility. To resolve this:
- Data collection : Use a diffractometer (e.g., Oxford Xcalibur Sapphire3) at 293 K with multi-scan absorption correction.
- Refinement : Apply SHELXL-97 to model disorder, refining occupancy parameters iteratively.
- Hydrogen placement : Fix H-atoms in calculated positions with isotropic displacement parameters .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies to enhance the biological activity of isoxazole-thiophene derivatives?
Answer:
SAR studies focus on substituent modulation to optimize pharmacodynamics. For instance:
- Isoxazole substitution : Introducing tert-butyl groups at the 5-position increases steric bulk, enhancing EPAC antagonism (e.g., compound HJC0726 with IC₅₀ = 1.2 µM) .
- Thiophene modifications : Halogenation (e.g., chlorine at the 3-position) improves binding to hydrophobic enzyme pockets.
- Hydrazone derivatives : Adding trichlorophenyl groups (e.g., NY0173 ) boosts antifungal activity by 40% .
Experimental design : Use iterative synthesis-bioassay cycles with in vitro enzyme inhibition assays (e.g., MIC testing for antimicrobial activity).
Advanced: How should researchers address contradictions in spectroscopic data when synthesizing this compound derivatives?
Answer:
Contradictions often arise from impurities or tautomeric equilibria. Mitigation strategies:
- Multi-spectral validation : Cross-check NMR (¹H/¹³C) with FT-IR and LC-MS. For example, a carbonyl stretch at ~1700 cm⁻¹ confirms the acetic acid moiety, while LC-MS detects residual starting materials.
- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomers (e.g., enol-keto equilibria in isoxazoles).
- Crystallographic validation : SC-XRD resolves ambiguities in regiochemistry, as seen in thiophene disorder studies .
Basic: What methodologies are recommended for analyzing the purity and stability of this compound under varying storage conditions?
Answer:
- Purity analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in H₂O). Detect impurities at 254 nm.
- Stability testing :
- Spectroscopic tracking : UV-Vis (λmax ~280 nm) quantifies degradation products.
Advanced: How can computational modeling guide the design of this compound derivatives with improved solubility?
Answer:
- DFT calculations : Optimize molecular geometry (e.g., Gaussian09 with B3LYP/6-31G*) to predict logP and pKa.
- Solubility prediction : Use COSMO-RS to simulate solvent interactions. For example, adding methoxy groups reduces logP by 0.5 units, enhancing aqueous solubility.
- Salt formation : Screen with counterions (e.g., sodium or lysine) to improve bioavailability .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
